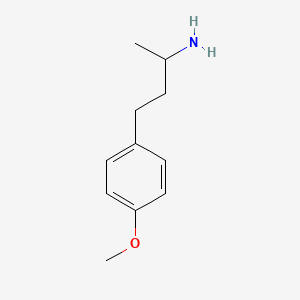

4-(4-Methoxyphenyl)butan-2-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-methoxyphenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHAKVPFYWWNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965345 | |

| Record name | 4-(4-Methoxyphenyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51062-15-8, 66264-86-6 | |

| Record name | 4-Methoxy-α-methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51062-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methoxyphenyl)-1-methylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051062158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3-(p-Methoxyphenyl)-1-methylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066264866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Methoxyphenyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-methoxyphenyl)-1-methylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Chemical and Biological Research

4-(4-Methoxyphenyl)butan-2-amine, a primary amine with a distinct methoxyphenyl moiety, holds considerable value as a building block in organic synthesis and as a tool in analytical chemistry. Its bifunctional nature, possessing both a nucleophilic amine group and an aromatic ring, allows for the construction of more complex molecular architectures.

The compound and its derivatives are utilized as model systems in the advancement and validation of chromatographic techniques, especially in the realm of chiral separations. The presence of a stereocenter at the second carbon position of the butane (B89635) chain means the compound exists as (R) and (S) enantiomers. These distinct stereoisomers serve as excellent test subjects for assessing the efficacy of chiral stationary phases and for refining separation conditions. Furthermore, its well-defined structure has been instrumental in the development and validation of various spectroscopic methods, contributing to progress in structural characterization. vulcanchem.com

Contextual Role As a Synthetic Intermediate in Pharmaceutical Chemistry

The structural framework of 4-(4-Methoxyphenyl)butan-2-amine is a recurring motif in various biologically active molecules, underscoring its importance as a synthetic intermediate in pharmaceutical chemistry. Its most direct relevance is in the context of dobutamine (B195870), a medication used to treat heart failure and cardiogenic shock. drugbank.comnih.gov A derivative of this compound, specifically N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine, has been identified as a potential impurity in the production of dobutamine hydrochloride. vulcanchem.comusp.org This highlights the critical need for understanding the synthesis and purification of compounds related to this compound to ensure the quality and safety of pharmaceuticals.

The core structure is also explored in the broader field of medicinal chemistry. For instance, related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been synthesized and evaluated as a new class of tubulin polymerization inhibitors, which are of interest in cancer research. nih.gov While not a direct application of this compound itself, this demonstrates the value of its core structure as a scaffold for developing novel therapeutic agents.

Overview of Current Research Trajectories and Potential Areas of Investigation

Stereoselective Synthesis of this compound

The production of enantiomerically pure amines is of paramount importance in the pharmaceutical and fine chemical industries. For this compound, several advanced strategies are employed to control its stereochemistry.

Chemo-Enzymatic Approaches (e.g., utilizing ω-transaminases for stereoselective amination)

A highly efficient method for the stereoselective synthesis of this compound is a chemo-enzymatic cascade process. chem-station.com This approach combines a chemical synthesis step to produce the prochiral ketone precursor with a subsequent enzymatic amination step.

The process begins with the synthesis of 4-(4-methoxyphenyl)butan-2-one. This is achieved through a one-pot reaction involving an aldol (B89426) condensation of 4-methoxybenzaldehyde (B44291) with acetone (B3395972), followed by an in-situ selective reduction of the resulting α,β-unsaturated ketone. chem-station.com A bifunctional palladium-on-magnesium oxide (Pd/MgO) catalyst facilitates this transformation. chem-station.com

The subsequent and crucial step is the stereoselective amination of the prochiral 4-(4-methoxyphenyl)butan-2-one. This is accomplished using an ω-transaminase (ω-TA), an enzyme capable of transferring an amino group from a donor molecule to a ketone with high stereoselectivity. chem-station.comnih.govnih.gov To enhance stability and reusability, the ω-transaminase can be immobilized on a support material like a 2D zeolite (ITQ-2). chem-station.com Isopropylamine is commonly used as the amino group donor. chem-station.com This biocatalytic step is highly selective, yielding the desired chiral amine with excellent enantiomeric excess (ee). diva-portal.org The reaction is typically performed at a pH of around 7 and a temperature of 37°C to ensure optimal enzyme activity. chem-station.com

A study demonstrated that using an immobilized ω-transaminase on a 2D zeolite in a semi-continuous process can lead to yields of over 95% and an enantiomeric excess of approximately 100% for the synthesis of chiral amines like (S)-4-(4-methoxyphenyl)-2-butanamine. diva-portal.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture of a chiral compound into a single enantiomer with a theoretical yield of 100%. researchgate.netazom.com This process combines the kinetic resolution of a racemate by an enzyme with in-situ racemization of the less reactive enantiomer. researchgate.net

For the DKR of primary amines like this compound, a chemoenzymatic approach is often employed, which utilizes a combination of a lipase (B570770) and a metal catalyst. researchgate.netmagritek.com The lipase selectively acylates one enantiomer of the amine, while the metal catalyst racemizes the remaining unreacted enantiomer. This allows for the continuous conversion of the racemic starting material into a single enantiomer of the acylated product.

Palladium nanoparticles supported on materials like amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) or alkaline earth salts such as barium sulfate (B86663) or calcium carbonate have been shown to be effective racemization catalysts for benzylic amines under relatively mild conditions (below 70°C), which are compatible with enzymatic activity. researchgate.netmagritek.com Lipases such as Novozyme-435 (Candida antarctica Lipase B) or Amano Lipase PS-C1 (from Burkholderia cepacia) are commonly used for the enantioselective acylation step. magritek.com The use of a recyclable heterogeneous palladium catalyst makes the process more sustainable. magritek.com Another approach involves a photoenzymatic DKR where racemization is achieved through a photoredox-mediated hydrogen atom transfer (HAT) process under mild visible-light irradiation, coupled with enzymatic acylation. chem-station.com

Synthesis of 4-(4-Methoxyphenyl)butan-2-one (Precursor)

The synthesis of the key precursor, 4-(4-methoxyphenyl)butan-2-one, can be achieved through several pathways, ranging from traditional multi-step syntheses to more modern and efficient continuous flow methodologies.

Multi-Step Synthesis Pathways

A common multi-step synthesis of 4-(4-methoxyphenyl)butan-2-one involves the initial formation of an unsaturated intermediate, 4-(4-methoxyphenyl)but-3-en-2-one. This intermediate is typically produced via a base-catalyzed aldol condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and acetone. masterorganicchemistry.comnih.gov The subsequent step is the selective hydrogenation of the carbon-carbon double bond of the enone to yield the saturated ketone, 4-(4-methoxyphenyl)butan-2-one. This hydrogenation is often carried out using a palladium catalyst.

Continuous Flow Synthetic Methodologies

Continuous flow chemistry offers significant advantages for the synthesis of 4-(4-methoxyphenyl)butan-2-one, including improved heat and mass transfer, enhanced safety, and the potential for process intensification. A telescoped flow system consisting of multiple reactors in series has been successfully employed for this synthesis.

This system can involve three main stages:

Oxidation: 4-methoxybenzyl alcohol is oxidized to 4-methoxybenzaldehyde in a micropacked bed reactor using a gold-palladium/titanium dioxide (AuPd/TiO2) catalyst.

C-C Coupling: The resulting aldehyde is then coupled with acetone in a second reactor containing an anatase TiO2 catalyst to form 4-(4-methoxyphenyl)but-3-en-2-one.

Reduction: Finally, the unsaturated ketone is hydrogenated to 4-(4-methoxyphenyl)butan-2-one in a third reactor with a platinum/titanium dioxide (Pt/TiO2) catalyst.

This continuous flow process has been shown to achieve a yield of 48% for 4-(4-methoxyphenyl)butan-2-one. magritek.com The system operates at elevated temperatures (115-130°C) and a pressure of 5 barg. magritek.com

| Reaction Stage | Catalyst | Temperature (°C) |

| Oxidation | 1 wt% AuPd/TiO₂ | 115 |

| C-C Coupling | Anatase TiO₂ | 130 |

| Reduction | 1 wt% Pt/TiO₂ | 120 |

Table 1: Catalysts and operating temperatures for the continuous flow synthesis of 4-(4-methoxyphenyl)butan-2-one. magritek.com

Aldol, Wittig, and Mizoroki–Heck Strategies in Precursor Synthesis

Specific carbon-carbon bond-forming reactions are foundational to the synthesis of 4-(4-methoxyphenyl)butan-2-one.

Aldol Condensation: As previously mentioned, the base-catalyzed aldol condensation of 4-methoxybenzaldehyde and acetone is a key step in producing the unsaturated precursor, 4-(4-methoxyphenyl)but-3-en-2-one. masterorganicchemistry.comnih.gov This reaction is typically carried out using a base such as potassium hydroxide (B78521) in a solvent like ethanol (B145695) or acetone itself. masterorganicchemistry.comnih.gov

Wittig Reaction: The Wittig reaction provides an alternative route to the unsaturated precursor, 4-(4-methoxyphenyl)but-3-en-2-one. This reaction involves the treatment of an aldehyde, in this case, 4-methoxybenzaldehyde, with a phosphorus ylide, such as acetonyltriphenylphosphonium bromide, in the presence of a base. The Wittig reaction is known for its reliability in forming carbon-carbon double bonds with good control over the location of the new bond.

Mizoroki–Heck Reaction: The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to form 4-aryl-2-butanones. chem-station.com This reaction typically involves the coupling of an aryl halide or triflate with an alkene. For the synthesis of 4-(4-methoxyphenyl)butan-2-one, this could involve the reaction of a 4-methoxyphenyl (B3050149) halide with methyl vinyl ketone. The reaction is catalyzed by a palladium complex and requires a base. diva-portal.org The Mizoroki-Heck reaction is highly versatile and can be applied to a wide range of substrates. chem-station.com

Derivatization Strategies and Novel Analog Synthesis

The primary amine functionality and the aromatic ring of this compound serve as key handles for a multitude of chemical modifications. These transformations enable the synthesis of a diverse range of derivatives and complex analogues.

Reductive Amination for Functionalization

Reductive amination is a powerful and versatile method for the functionalization of primary amines like this compound. wikipedia.orgisres.orgorganicreactions.orgmasterorganicchemistry.com This reaction, also known as reductive alkylation, involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to a more substituted amine. masterorganicchemistry.com This method is highly effective for creating secondary and tertiary amines and avoids the issue of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com

The reaction typically proceeds in a one-pot fashion where the amine, carbonyl compound, and a reducing agent are mixed together. organicreactions.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com Other reducing agents like borane-trimethylamine complex and various borohydride (B1222165) reagents activated by acids can also be utilized. organic-chemistry.orgorganic-chemistry.org For less reactive substrates, additives such as Lewis acids or molecular sieves can be used to facilitate the initial imine formation. organicreactions.org

The general scheme for the reductive amination of this compound is as follows:

Scheme 1: General Reductive Amination of this compound

A variety of aldehydes and ketones can be used in this reaction, leading to a wide range of N-substituted derivatives of this compound. The choice of the carbonyl compound directly influences the nature of the substituent introduced on the nitrogen atom.

Table 1: Examples of Reductive Amination Reactions for Amine Functionalization This table presents hypothetical examples based on established reductive amination protocols.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH₃CN | N,N-Dimethyl-4-(4-methoxyphenyl)butan-2-amine |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-4-(4-methoxyphenyl)butan-2-amine |

| Acetone | α-picoline-borane | N-Isopropyl-4-(4-methoxyphenyl)butan-2-amine |

Amidation Reactions and Derivative Formation

The primary amine group of this compound can readily undergo amidation reactions with carboxylic acids and their derivatives to form amides. libretexts.org This transformation is fundamental in medicinal chemistry for creating stable and structurally diverse compounds. The most common methods involve the reaction of the amine with acyl chlorides or the use of coupling agents to facilitate the reaction with carboxylic acids. chemistrysteps.com

When reacting with a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often used to activate the carboxylic acid for nucleophilic attack by the amine. Alternatively, the carboxylic acid can be converted to a more reactive species like an acyl chloride or an acid anhydride (B1165640), which then readily reacts with the amine. chemistrysteps.com

The general scheme for the amidation of this compound is as follows:

Scheme 2: General Amidation of this compound

The properties of the resulting amide are determined by the R' group of the acylating agent. This allows for the introduction of a wide range of functionalities.

Table 2: Examples of Amidation Reactions This table presents hypothetical examples based on established amidation protocols.

| Acylating Agent | Reaction Conditions | Product |

| Acetyl chloride | Base (e.g., triethylamine) in an inert solvent | N-(4-(4-Methoxyphenyl)butan-2-yl)acetamide |

| Benzoyl chloride | Schotten-Baumann conditions (NaOH/H₂O) | N-(4-(4-Methoxyphenyl)butan-2-yl)benzamide |

| Acetic anhydride | Pyridine (B92270) | N-(4-(4-Methoxyphenyl)butan-2-yl)acetamide |

Formation of Schiff Base Derivatives

Primary amines like this compound react with aldehydes or ketones to form imines, which are also known as Schiff bases. wjpsonline.comnih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. eijppr.com The formation of Schiff bases is a reversible process and is often catalyzed by either an acid or a base. wjpsonline.com The reaction is typically driven to completion by removing the water formed, for instance, by azeotropic distillation.

Schiff bases containing aryl substituents are generally more stable than those with alkyl substituents due to conjugation. wjpsonline.com The reaction of this compound with aromatic aldehydes would, therefore, be expected to yield stable Schiff base derivatives. These imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in other transformations.

The general scheme for the formation of a Schiff base from this compound is as follows:

Scheme 3: General Schiff Base Formation from this compound

Table 3: Examples of Schiff Base Formation This table presents hypothetical examples based on established protocols for Schiff base formation.

| Carbonyl Compound | Catalyst | Product |

| Benzaldehyde | Acetic acid | (E)-N-Benzylidene-4-(4-methoxyphenyl)butan-2-amine |

| Salicylaldehyde | None (mild heating) | (E)-2-(((4-(4-Methoxyphenyl)butan-2-yl)imino)methyl)phenol |

| 4-Nitrobenzaldehyde | Mildly acidic pH | (E)-4-(4-Methoxyphenyl)-N-(4-nitrobenzylidene)butan-2-amine |

Modifications via Nucleophilic Substitution and Esterification

The structure of this compound offers possibilities for modification through nucleophilic substitution reactions. While the primary amine itself is a nucleophile, the aromatic ring, activated by the methoxy (B1213986) group, can potentially undergo nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution. More relevant are intramolecular nucleophilic substitutions for the synthesis of heterocyclic systems. ntu.edu.sg

A novel and unconventional approach to esterification involves the use of amines as substrates. rsc.orgchemrxiv.orgresearchgate.net Recent methodologies have been developed for the esterification of amines with carboxylic acids by activating the C-N bond of the amine. rsc.orgchemrxiv.org For instance, alkylamines can be converted into pyridinium (B92312) salts, which then react with carboxylic acids to form esters. chemrxiv.org This innovative strategy allows for the repurposing of readily available amine building blocks to access ester functionalities, which are important in various fields, including pharmaceuticals. rsc.org

The general concept of this unconventional esterification is depicted below:

Scheme 4: Conceptual Representation of Amine-to-Ester Transformation

This method provides a valuable alternative to the traditional Fischer esterification of alcohols and can be particularly useful when a diverse range of amines is available. chemrxiv.org

Synthesis of Complex Analogues (e.g., piperazine (B1678402), tetrahydroisoquinoline, thiadiazole scaffolds)

The this compound core can be elaborated into more complex heterocyclic structures, which are prevalent in medicinal chemistry.

Piperazine Scaffolds: Piperazine derivatives are found in numerous approved drugs. nih.gov Syntheses of piperazines often involve the cyclization of appropriate precursors. A primary amine can be a starting point for building a piperazine ring. For example, a primary amine can be reacted with a suitable dielectrophile, such as bis(2-chloroethyl)amine, to form the piperazine ring. researchgate.net Another strategy involves the reductive cyclization of dioximes formed from the double Michael addition of nitrosoalkenes to a primary amine. nih.gov

Tetrahydroisoquinoline Scaffolds: Tetrahydroisoquinolines are another important class of heterocyclic compounds often found in natural products and pharmaceuticals. mdpi.comnih.gov The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines. numberanalytics.comdepaul.edujk-sci.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. mdpi.com this compound is a phenethylamine (B48288) derivative and can, in principle, undergo a Pictet-Spengler type reaction to form a substituted tetrahydroisoquinoline. The methoxy group on the phenyl ring is an electron-donating group that facilitates the electrophilic aromatic substitution step of the reaction. jk-sci.com

Scheme 5: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Thiadiazole Scaffolds: Thiadiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms, and their derivatives exhibit a wide range of biological activities. isres.org There are several methods for the synthesis of 1,3,4-thiadiazoles. A common approach involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. jocpr.comencyclopedia.pub A primary amine can be converted to a thiosemicarbazide, which can then be used to construct the thiadiazole ring. For instance, reacting this compound with a thiocarbonylating agent followed by reaction with a hydrazine (B178648) derivative could provide a precursor for thiadiazole synthesis.

Synthesis of Radiolabeled Analogues for Research Applications

Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). mdpi.comresearchgate.net Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide for labeling small molecules due to its short half-life (20.4 min) and the fact that its incorporation does not alter the chemical properties of the molecule. mdpi.com

Phenylethylamine derivatives are often targeted for radiolabeling to study their distribution and interaction with biological targets in the brain and other organs. iaea.orgacs.org The primary amine group of this compound or its derivatives can be a site for ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are common ¹¹C-labeling agents. mdpi.com Alternatively, other positions in the molecule could be targeted for labeling depending on the synthetic precursor available. For example, if a precursor with a free hydroxyl group on the phenyl ring is available, it could be methylated with a ¹¹C-labeling agent. The synthesis of such radiolabeled analogues allows for non-invasive studies of their pharmacokinetics and target engagement in living organisms. iaea.orgnih.gov

Table 4: Potential Radiolabeling Strategies for this compound Derivatives

| Precursor | Radiolabeling Agent | Potential Radiolabeled Product | Research Application |

| N-Desmethyl derivative | [¹¹C]CH₃I | [¹¹C]N-Methyl-4-(4-methoxyphenyl)butan-2-amine | PET imaging of monoamine transporters |

| 4-(4-Hydroxyphenyl)butan-2-amine derivative | [¹¹C]CH₃OTf | [¹¹C]this compound derivative | PET imaging of receptor systems |

Enantiomeric Purity Determination and Chiral Analysis

The separation and quantification of enantiomers of chiral compounds, including this compound and its analogs, are critical in various scientific fields. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose.

Chiral Chromatographic Methods (e.g., HPLC)

Chiral HPLC methods are instrumental in determining the enantiomeric purity of compounds like this compound. These methods often involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The choice of CSP is crucial and depends on the specific molecular structure of the analyte.

For amine-containing compounds, crown ether-based and cyclodextrin-based CSPs have proven effective. nih.govsigmaaldrich.com For instance, a study on the chiral separation of β-amino-β-(4-methoxyphenyl) propionic acid, a structurally related compound, utilized a (R, R) Whelk-01 column, which is a donor-acceptor (Pirkle-type) CSP. researchgate.net This method successfully resolved the (R) and (S) enantiomers with a resolution greater than 2.5. researchgate.net The mobile phase composition, particularly the concentration of modifiers like 2-propanol and trifluoroacetic acid (TFA), significantly influences the chromatographic efficiency and resolution. researchgate.net

In another example, the enantiomeric excess of aldol products was determined using chiral HPLC with ChiralCel OD-H and ChiralPak AD-H columns. rsc.org The mobile phase typically consists of a mixture of hexane (B92381) and isopropanol. rsc.org The detection is commonly performed using a UV detector at a specific wavelength, such as 254 nm. rsc.org

Table 1: Chiral HPLC Methods for Amines and Related Compounds

| Compound | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| β-amino-β-(4-methoxyphenyl) propionic acid | (R, R) Whelk-01 (5µm, 250x4.6mm) | 2-propanol and TFA in a suitable solvent | UV | researchgate.net |

| Aldol products | ChiralCel OD-H, ChiralPak AD-H | iPrOH/n-hexane (5/95) | UV (254 nm) | rsc.org |

| Sertraline | Chiralpak IG-3 | Not specified | Not specified | nih.gov |

Solid-State Structural Analysis of Derivatives

The three-dimensional arrangement of molecules in a crystal lattice provides invaluable information about intermolecular interactions and conformational preferences. X-ray crystallography is the definitive technique for elucidating these solid-state structures.

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonds are the primary drivers of supramolecular assembly in many organic crystals, including derivatives of this compound. In the crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers. These dimers are further connected into chains by N—H···O hydrogen bonds. researchgate.net

The study of different 2-amino-1,3-thiazole derivatives shows a variety of hydrogen-bonding motifs. soton.ac.uk While some form the characteristic R2(2)(8) hydrogen-bonded dimers via N-H···N interactions, others exhibit a combination of N-H···N with N-H···O, N-H···S, or N-H···Br bonds. soton.ac.uk

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is influenced by a balance of intramolecular and intermolecular forces. In the crystal structure of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), the substituted benzene (B151609) ring is significantly twisted out of the plane of the butan-2-one substituent, with a dihedral angle of 75.9 (1)°. nih.gov This conformation is stabilized by intermolecular O—H···O hydrogen bonds. nih.gov

In contrast, for 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine, the three pyridyl rings are nearly coplanar, and the methoxyphenyl substituent has a small dihedral angle of 6.17 (7)° with the central pyridine ring. researchgate.net A computational and experimental study on 4′-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones revealed the existence of multiple stable conformers. researchgate.net Interestingly, in the solid state, the compounds adopt the least stable conformation found in the gas phase, stabilized by a series of C–H⋯O and C–H⋯π intermolecular interactions. researchgate.net

Spectroscopic Characterization (beyond basic identification for novel derivatives)

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of novel derivatives.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. In cathinone (B1664624) derivatives, a strong carbonyl (C=O) stretch is observed around 1688-1690 cm⁻¹ in both IR and Raman spectra. nih.gov Aromatic C-H stretching and amine hydrochloride salt bands are also characteristic. nih.gov The analysis of the carbonyl stretching band in 4′-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, supported by computational methods, allowed for the assignment of different conformers in solution. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms. For a novel thiosemicarbazone derived from 4-(4-methoxyphenyl)-2-butanone, ¹H and ¹³C NMR were used for structural confirmation. tarc.edu.my In the case of fluorinated cathinone derivatives, the coupling of protons and carbons with the fluorine atom leads to characteristic splitting patterns in the NMR spectra. nih.gov

UV-Visible spectroscopy gives insights into the electronic transitions within a molecule. The UV spectra of cathinone derivatives show absorption maxima that are dependent on the substitution pattern on the aromatic ring. nih.gov For instance, 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride shows an absorption maximum at 253 nm, while the 4-methylphenyl analog absorbs at 265 nm. nih.gov

Table 2: Spectroscopic Data for Related Compounds

| Compound/Derivative | Technique | Key Findings | Reference |

|---|---|---|---|

| Cathinone derivatives | IR, Raman | Strong C=O stretch at 1688-1690 cm⁻¹ | nih.gov |

| 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one HCl | UV-Vis | λmax = 253 nm | nih.gov |

| 1-(4-methylphenyl)-2-(methylamino)pentan-1-one HCl | UV-Vis | λmax = 265 nm | nih.gov |

Molecular Interactions and Receptor Binding Profiling

Ligand-Receptor Binding Studies

The affinity of a compound for specific receptors determines its potential pharmacological activity. Binding studies are crucial for characterizing the molecular interactions that govern this affinity.

While direct binding data for 4-(4-Methoxyphenyl)butan-2-amine is not extensively published, significant insights can be drawn from studies on its close structural derivatives. A key study investigated a series of compounds for their affinity to sigma receptors, including 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, which incorporates the this compound moiety.

This derivative, referred to as (±)-7 in the study, demonstrated a high affinity and notable selectivity for the σ2 receptor over the σ1 receptor. upenn.edu The binding affinity, expressed as the inhibition constant (Ki), was found to be 48.4 ± 7.7 nM for the σ1 receptor and a remarkably potent 0.59 ± 0.02 nM for the σ2 receptor. upenn.edu This represents an 82-fold selectivity for the σ2 subtype. upenn.edu A related analogue, which was a desmethyl derivative, also showed excellent binding affinity and selectivity for σ2 receptors (Ki for σ1 = 108 ± 35 nM, and Ki for σ2 = 4.92 ± 0.59 nM). upenn.edu These findings highlight that the 4-(4-methoxyphenyl)butan-2-yl structural component is compatible with high-affinity binding at sigma receptors, particularly the σ2 subtype.

Table 1: Sigma Receptor Binding Affinities of a this compound Derivative

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |

|---|

Data sourced from Kim et al. (2022). upenn.edu

Based on a comprehensive search of scientific literature, there is currently no publicly available data on the specific binding affinities of this compound for the serotonin (B10506) receptor subtypes 5-HT1A, 5-HT2A, 5-HT6, or 5-HT7.

Based on a comprehensive search of scientific literature, there is currently no publicly available data detailing the specific interactions or binding affinities of this compound with dopamine (B1211576) D2 or D3 receptors.

Based on a comprehensive search of scientific literature, there is currently no publicly available data regarding the interaction of this compound with lysophosphatidic acid receptors.

Enzyme Interaction and Modulation Studies

Beyond receptor binding, understanding a compound's ability to modulate enzyme activity is critical to defining its complete pharmacological profile.

Based on a comprehensive search of scientific literature, there is currently no publicly available data on the inhibitory activity of this compound against the phosphodiesterase 2 (PDE2) enzyme.

Thrombin Inhibition Mechanisms

Currently, there is a notable absence of direct scientific literature detailing the specific thrombin inhibition mechanisms of this compound. Extensive searches of chemical and biological databases have not yielded studies that investigate the direct interaction between this compound and thrombin.

Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade. Its active site has well-defined pockets (S1, S2, S3, S4) that accommodate the side chains of its substrates and inhibitors. Effective thrombin inhibitors typically possess a basic group that interacts with the S1 specificity pocket, which has a strong preference for arginine and lysine residues. Additionally, other parts of the inhibitor molecule interact with the other pockets to enhance binding affinity and selectivity.

While no direct data exists for this compound, the structure-activity relationships of known thrombin inhibitors often involve a primary amine or a similar basic functional group to interact with the aspartate residue (Asp189) at the bottom of the S1 pocket. The methoxyphenyl group present in this compound could potentially occupy one of the hydrophobic pockets (S2, S3, or S4) of the thrombin active site. However, without experimental data, any proposed binding mode remains speculative.

Future research, including in vitro enzyme inhibition assays and computational docking studies, would be necessary to determine if this compound exhibits any thrombin inhibitory activity and to elucidate the potential mechanisms of such an interaction.

Studies with ω-transaminase

The primary area of research involving this compound is its biocatalytic synthesis using ω-transaminases (ω-TAs). These enzymes are utilized for the stereoselective production of chiral amines, which are valuable intermediates in the pharmaceutical industry. This compound is a key intermediate in the synthesis of the drug Dobutamine (B195870), which is used to treat heart failure and cardiogenic shock oup.com.

A significant chemo-enzymatic route has been developed for the production of chiral 4-(4-methoxyphenyl)-2-butanamine. This process begins with the synthesis of the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone oup.com. This ketone is then stereoselectively aminated to the desired chiral amine using an immobilized ω-transaminase oup.com.

In one study, an ω-transaminase (ATA) was immobilized on a 2D zeolite (ITQ-2) oup.com. This immobilized enzyme was then used in a continuous fixed-bed reactor for the amination of 4-(4-methoxyphenyl)-2-butanone. The reaction utilized isopropylamine as the amino group donor oup.com. The efficiency of this biocatalytic system was evaluated under various conditions.

| Parameter | Condition/Result | Reference |

| Enzyme | ω-transaminase (ATA) | oup.com |

| Support | 2D zeolite (ITQ-2) | oup.com |

| Substrate | 4-(4-methoxyphenyl)-2-butanone | oup.com |

| Amino Donor | Isopropylamine | oup.com |

| Product | (S)-4-(4-methoxyphenyl)-2-butanamine | oup.com |

| Reaction Type | Stereoselective amination | oup.com |

| Reactor | Continuous fixed-bed reactor | oup.com |

The study found that the catalytic activity was influenced by factors such as pH, with the optimal activity for both the free and immobilized enzyme being observed at pH 7 oup.com.

ω-Transaminases are also employed in the kinetic resolution of racemic mixtures of amines. Although the primary focus for this compound has been on asymmetric synthesis from the prochiral ketone, the broader applicability of ω-TAs includes the separation of enantiomers from a racemic mixture. In a kinetic resolution process, one enantiomer of the racemic amine is selectively consumed by the enzyme, leaving the other enantiomer in high enantiomeric excess. Various ω-transaminases have been characterized for the kinetic resolution of other structurally related amines, such as 4-phenylbutan-2-amine mdpi.com.

The general mechanism of ω-TA-catalyzed reactions follows a ping-pong bi-bi kinetic model, involving the cofactor pyridoxal 5'-phosphate (PLP) mdpi.com. The enzyme first reacts with an amino donor to form a pyridoxamine phosphate (PMP) intermediate, which then transfers the amino group to a ketone substrate, regenerating the PLP and producing the chiral amine mdpi.com.

Pharmacological and Preclinical Investigations Non Human Focus

In Vitro Pharmacological Characterization

There is a notable absence of research on the in vitro pharmacological profile of 4-(4-Methoxyphenyl)butan-2-amine.

Cell-Based Binding and Functional Assays (e.g., cAMP, calcium mobilization)

No studies have been published detailing the binding affinity or functional activity of this compound at any receptor, ion channel, or other cellular target. Consequently, there is no data on its potential effects on downstream signaling pathways, such as the modulation of cyclic AMP (cAMP) or calcium mobilization.

Cellular Permeability Assays (e.g., Caco-2)

Information regarding the intestinal permeability of this compound is not available. Standard in vitro models for predicting drug absorption, such as the Caco-2 cell permeability assay, have not been applied to this compound in any published research. evotec.comnih.gov

Assessment of Intrinsic Metabolic Clearance in Hepatic Systems (in vitro)

The metabolic stability of this compound has not been characterized. There are no published data from in vitro hepatic systems, such as liver microsomes or hepatocytes, to assess its intrinsic clearance. nih.govnih.gov

In Vitro Studies for Specific Activities (e.g., antioxidant, antimicrobial, neuroprotective, anticonvulsant, anti-cancer, anti-fungal)

No in vitro studies have been conducted to evaluate the potential of this compound in a range of specific biological activities. Searches for its potential as an antioxidant, antimicrobial, neuroprotective, anticonvulsant, anti-cancer, or anti-fungal agent did not yield any relevant research findings. While studies exist for other compounds containing a methoxyphenyl moiety, this information is not applicable to the specific structure of this compound. researchgate.netacgpubs.orgresearchgate.net

In Vivo Preclinical Studies in Animal Models

Evaluation in Animal Models of Neurological Disorders (e.g., antidepressant-like properties, cognitive function, drug addiction)

There is no evidence of this compound having been evaluated in any in vivo animal models for neurological disorders. Standard preclinical models used to assess antidepressant-like effects, changes in cognitive function, or liability for drug addiction have not been utilized for this compound in any published capacity. nih.govnih.govscispace.commdpi.com

Brain Uptake and Blood-Brain Barrier Penetration Studies

Direct experimental studies investigating the brain uptake and blood-brain barrier (BBB) penetration of this compound are not available in the current scientific literature. However, its potential to cross the BBB can be inferred from its physicochemical properties and structural similarity to other known central nervous system (CNS) active agents.

The ability of a small molecule to cross the BBB is influenced by several factors, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. sciencex.comnih.gov Generally, compounds with higher lipophilicity, a molecular weight under 500 Daltons, and a low hydrogen bond count are more likely to passively diffuse across the highly selective BBB. sciencex.comresearchgate.netnebraska.edu this compound possesses a methoxy (B1213986) group, which can increase lipophilicity, and its structure is analogous to amphetamine, a well-known CNS stimulant that readily crosses the BBB. The fundamental structure of this compound suggests it is a candidate for BBB penetration, though this requires experimental verification through in vitro models, such as parallel artificial membrane permeability assays (PAMPA-BBB), or in vivo studies in animal models. nih.gov

Positron Emission Tomography (PET) Imaging Applications in Vivo

There are currently no published studies on the use of radiolabeled this compound as a positron emission tomography (PET) imaging agent. However, the development of PET tracers for neuroimaging is a robust area of research, and scaffolds similar to this compound have been successfully developed for this purpose. nih.govnih.govsnmjournals.org

The amphetamine scaffold, to which this compound is related, has been utilized in the development of PET tracers to probe the dopamine (B1211576) system. nih.gov Furthermore, various molecules containing methoxyphenyl groups have been radiolabeled and evaluated as PET ligands for different brain targets, such as dopamine D3 receptors. nih.gov The successful development of these related tracers suggests that this compound could potentially be radiolabeled with a positron-emitting isotope, such as Carbon-11 or Fluorine-18, to create a novel PET tracer. Such a tracer's utility would depend on its ability to cross the BBB, its specific binding to a target of interest in the brain, and its pharmacokinetic profile. snmmi.org Future research would be necessary to synthesize a radiolabeled version of this compound and evaluate its potential for in vivo PET imaging in animal models.

Preclinical Efficacy in Specific Disease Models

Direct preclinical efficacy studies of this compound in brain tumors, ethanol (B145695)/sucrose (B13894) consumption, or inflammatory pain models have not been reported. However, research on structurally related compounds provides some insight into potential, yet unproven, therapeutic applications.

Brain Tumors: No preclinical studies were found that evaluated the efficacy of this compound in any models of brain tumors.

Ethanol/Sucrose Consumption: No preclinical studies were found that investigated the effects of this compound on ethanol or sucrose consumption in animal models of addiction.

Inflammatory Pain: While direct studies on this compound are absent, various derivatives containing methoxyphenyl moieties have been investigated for their analgesic and anti-inflammatory properties. dovepress.comencyclopedia.pub For example, studies on other novel methoxyphenyl derivatives have demonstrated significant anti-inflammatory and analgesic effects in rodent models of inflammation and pain. nih.govnih.gov These effects are often assessed using models like the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing or hot plate tests for analgesia. nih.govnih.gov The findings from these studies on related compounds suggest that the methoxyphenyl group might contribute to anti-inflammatory and analgesic activities, indicating a potential area for future investigation for this compound.

Below is a table summarizing the findings for related methoxyphenyl compounds in preclinical pain and inflammation models.

| Compound Class | Animal Model | Assay | Key Findings | Reference |

| Methanolic Root Extract of Verbascum sinaiticum | Mice | Acetic acid-induced writhing | Significant reduction in writhing at 200 mg/kg and 400 mg/kg doses. | nih.gov |

| Methanolic Root Extract of Verbascum sinaiticum | Mice | Hot plate test | Significant analgesic effect at 200 mg/kg and 400 mg/kg doses. | nih.govnih.gov |

| Methanolic Root Extract of Verbascum sinaiticum | Rats | Carrageenan-induced paw edema | Significant anti-inflammatory effect at 200 mg/kg and 400 mg/kg doses. | nih.gov |

| Shirakiopsis indica Leaf Extract (contains methoxyphenyl compounds) | Mice | Acetic acid-induced writhing | Dose-dependent anti-nociceptive activity, with maximum effect at 200 mg/kg. | dovepress.com |

| Shirakiopsis indica Leaf Extract (contains methoxyphenyl compounds) | Mice | Xylene-induced ear edema | Significant inhibition of edema at 100 and 200 mg/kg doses. | dovepress.com |

This table presents data for compounds structurally related to this compound to provide context on potential biological activities. The efficacy of this compound itself has not been determined.

Pharmacokinetic Profiling in Animal Models

Specific pharmacokinetic data for this compound, including its blood clearance, half-life, and oral bioavailability in any animal model, are not available in the published literature. To provide a relevant context, the pharmacokinetic parameters of its close structural analogue, methamphetamine, have been studied in rodents.

Studies on methamphetamine and its analogues show rapid distribution to the blood and brain following administration. nih.govmdpi.com For example, in mice, methamphetamine is quickly absorbed and reaches maximum concentration in the brain within 10 minutes of intraperitoneal injection. mdpi.com The pharmacokinetic profile of d-amphetamine has also been well-characterized in rats, where plasma concentrations associated with enhanced performance in attention tasks have been established. nih.gov While these findings for amphetamine and methamphetamine provide a general framework for how a similar phenethylamine (B48288) derivative might behave, the specific pharmacokinetic properties of this compound would be uniquely influenced by its 4-methoxy substitution and butan-2-amine side chain.

The table below summarizes selected pharmacokinetic parameters for amphetamine analogues in rodents from the literature.

| Compound | Animal Model | Administration Route | Tmax (plasma) | Cmax (plasma) | T1/2 (plasma) | Brain:Blood Ratio | Reference |

| d-Amphetamine | Rat | Subcutaneous (1.0 mg/kg) | ~30 min | ~60 ng/mL | ~70 min | Not Reported | nih.gov |

| Methamphetamine | Mouse | Intraperitoneal (1.75 mg/kg) | < 10 min | Not Reported | ~1.5 h | ~10 | mdpi.com |

| Methiopropamine | Mouse | Intraperitoneal (10 mg/kg) | < 10 min | Not Reported | ~1.5 h | ~10 | nih.govmdpi.com |

This table presents pharmacokinetic data for amphetamine analogues and is intended for comparative purposes only, as no direct data for this compound is available.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores for Receptor Binding and Selectivity

The biological activity of 4-(4-methoxyphenyl)butan-2-amine is dictated by the specific interactions it forms with its target receptors. The fundamental pharmacophore, the essential three-dimensional arrangement of atoms or functional groups required for biological activity, can be broken down into three key components: the aromatic ring, the alkyl chain, and the amine group.

The 4-methoxyphenyl (B3050149) group is a critical element. The phenyl ring itself provides a scaffold for hydrophobic interactions within the receptor's binding pocket. The methoxy (B1213986) (-OCH3) group at the para-position is of particular importance. Its electron-donating nature can influence the electronic properties of the aromatic ring, potentially enhancing binding affinity. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming a crucial link with the receptor. Studies on related phenethylamine (B48288) derivatives have shown that the position and nature of substituents on the phenyl ring are major determinants of receptor selectivity and potency.

The primary amine group (-NH2) is a fundamental pharmacophoric feature. In the physiological environment, this group is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge allows for a strong ionic interaction with a negatively charged amino acid residue, such as aspartate, in the binding site of the target receptor. This ionic bond is often a primary anchoring point for the ligand.

Impact of Substituent Modifications on Biological Activity

The systematic modification of the this compound structure provides valuable insights into its SAR. By altering specific substituents, researchers can probe the requirements for optimal biological activity.

Aromatic Ring Modifications

Modifications to the 4-methoxyphenyl ring have a profound impact on activity.

| Modification | Effect on Biological Activity |

| Removal of the Methoxy Group | Generally leads to a significant decrease in potency, highlighting its importance for receptor interaction. |

| Shifting the Methoxy Group (Ortho or Meta) | Alters receptor selectivity and may reduce affinity compared to the para-position. |

| Replacement with other Alkoxy Groups (e.g., Ethoxy, Propoxy) | Can modulate lipophilicity and binding affinity. Longer chains may enhance binding to hydrophobic pockets but can also introduce steric hindrance. |

| Substitution with Halogens (e.g., Cl, F, Br) | Can alter the electronic properties of the ring and lipophilicity, leading to changes in receptor binding and selectivity. For example, a para-chloro substitution in related phenethylamines often enhances activity at the serotonin (B10506) transporter (SERT). nih.gov |

| Introduction of Additional Substituents | Can further refine selectivity. For instance, adding more methoxy groups can influence psychedelic activity in related compounds. |

Alkyl Chain Modifications

Alterations to the butan-2-amine side chain are also critical.

| Modification | Effect on Biological Activity |

| Varying the Chain Length | Shortening or lengthening the chain from the optimal four carbons can disrupt the ideal positioning of the pharmacophoric elements and reduce activity. |

| Removal of the Alpha-Methyl Group | Generally increases susceptibility to metabolism by MAO, leading to a shorter duration of action and potentially lower potency. |

| Introduction of a Beta-Keto Group | As seen in cathinone (B1664624) derivatives, this modification can alter the mechanism of action and potency. Amphetamines are generally more potent stimulants than their β-keto counterparts. nih.gov |

| N-Alkylation (e.g., N-methyl, N-ethyl) | Can significantly impact selectivity for different monoamine transporters. For example, N-methylation can increase potency at certain transporters. |

Design Principles for Optimized Analogues with Enhanced Pharmacological Profiles

The insights gained from SAR studies provide a rational basis for the design of new analogues of this compound with improved pharmacological properties, such as enhanced potency, greater selectivity, or a more favorable metabolic profile.

Key design principles include:

Maintaining the Core Pharmacophore: The fundamental 4-methoxyphenyl-ethylamine scaffold should be retained as the starting point for new designs.

Strategic Aromatic Substitution: The 4-methoxy group is a key feature for high affinity. To enhance selectivity, the introduction of other small, electron-donating or halogen substituents at other positions on the phenyl ring could be explored. This approach aims to fine-tune interactions with specific amino acid residues in the target binding site.

Optimizing the Alkyl Chain: The alpha-methyl group is generally beneficial for potency and metabolic stability. Further modifications to the alkyl chain are less likely to be fruitful, as the existing length and branching appear to be near-optimal for many monoamine targets.

Amine Group Modification: N-alkylation is a powerful tool to modulate selectivity. For instance, designing analogues with different N-alkyl groups could shift the activity profile towards a specific monoamine transporter or receptor subtype. For the development of monoamine oxidase (MAO) inhibitors, the phenethylamine scaffold can be incorporated into larger structures known to interact with the active site of MAO-A or MAO-B.

By applying these principles, medicinal chemists can rationally design novel compounds based on the this compound template, aiming to achieve a desired pharmacological profile for potential therapeutic applications.

Analytical Methodologies in Chemical and Biochemical Research

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are the cornerstone for assessing the purity and quantifying 4-(4-Methoxyphenyl)butan-2-amine and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of this compound. Both reversed-phase and chiral chromatography modes are employed to determine its purity and enantiomeric composition.

Reversed-Phase HPLC: This is the most common HPLC mode for the routine analysis and purity determination of this compound. It is effective in separating the target compound from its starting materials, by-products, and other related impurities.

A typical reversed-phase HPLC method would involve:

Column: A C18 column is frequently used, offering a non-polar stationary phase that retains the analyte based on its hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often with a pH modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is common. The gradient allows for the effective separation of compounds with a range of polarities.

Detection: A Diode Array Detector (DAD) is often employed, which can monitor the elution of compounds at multiple wavelengths, providing both quantitative data and preliminary identification based on the UV spectrum. For more definitive identification, a mass spectrometer can be coupled with the HPLC system (LC-MS).

Chiral HPLC: Since this compound possesses a chiral center, the separation of its enantiomers ((R) and (S) forms) is crucial, especially in pharmaceutical applications where one enantiomer may have a different pharmacological or toxicological profile. Chiral HPLC is the method of choice for determining the enantiomeric purity.

Key aspects of a chiral HPLC method include:

Chiral Stationary Phase (CSP): Specialized columns with a chiral selector immobilized on the stationary phase are used. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective in resolving the enantiomers of such amines.

Mobile Phase: The mobile phase composition is critical for achieving enantioseparation and often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol.

Detection: UV detection is commonly used for quantification.

A representative example of a chiral HPLC method for a similar compound, R-β-amino-β-(4-methoxyphenyl) propionic acid, was developed using a (R, R) Whelk-01 column. researchgate.net This method demonstrated good resolution between the enantiomers, highlighting the importance of the choice of chiral stationary phase and mobile phase composition. researchgate.net

The following table summarizes typical HPLC conditions for the analysis of this compound and related compounds:

| Parameter | Reversed-Phase HPLC | Chiral HPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA | Isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | DAD (e.g., 220-280 nm) or MS | UV (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, particularly for identifying and quantifying volatile impurities and for structural elucidation. Due to the polar nature of the amine group, derivatization is often employed to improve its chromatographic behavior and sensitivity.

Derivatization: The primary amine group of this compound can lead to peak tailing and poor chromatographic resolution. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the amine into a less polar and more volatile derivative, resulting in sharper and more symmetrical peaks. shimadzu.com

A typical GC-MS analysis would involve:

Derivatization: Reaction of the sample with a suitable derivatizing agent.

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

Carrier Gas: Helium is the most common carrier gas.

Injection: Split or splitless injection depending on the concentration of the analyte.

Detection: A mass spectrometer is used as the detector, which provides both quantitative data (from the total ion chromatogram) and structural information (from the mass spectrum of the analyte and its fragments).

The mass spectrum obtained from GC-MS analysis is a molecular fingerprint that can be used to confirm the identity of this compound and to identify unknown impurities by comparing their spectra with library databases or through interpretation of the fragmentation patterns. The analysis of phenethylamine (B48288) derivatives by GC-MS is a well-established field, and these methods can be readily adapted for this compound. researchgate.netnih.gov

Application in Analytical Method Development and Validation for Pharmaceutical Intermediates/Impurities

The compound this compound serves as a crucial case study in the development and validation of analytical methods for pharmaceutical intermediates and impurities. Its presence as a known impurity in the synthesis of the cardiac stimulant drug Dobutamine (B195870) underscores the importance of robust analytical control. pharmaffiliates.comdaicelpharmastandards.comsimsonpharma.comsynzeal.com

Method Development: The development of an analytical method for a pharmaceutical intermediate like this compound focuses on achieving the required specificity, sensitivity, and accuracy to detect and quantify it at levels relevant to the quality control of the final active pharmaceutical ingredient (API). The method must be able to separate the target compound from the API, other intermediates, and potential degradation products.

Method Validation: Once a suitable analytical method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). unr.edu.arijpra.comresearchgate.net A validated method provides documented evidence that the procedure is suitable for its intended purpose. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an illustrative example of acceptance criteria for the validation of an HPLC method for a pharmaceutical intermediate, based on general ICH guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for the analyte should be resolved from peaks of known impurities and the main component. |

| Linearity (r²) | ≥ 0.99 |

| Range | Typically 80% to 120% of the test concentration. |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant change in results with minor variations in method parameters (e.g., mobile phase composition, pH, column temperature). |

The development and validation of such analytical methods are critical for ensuring the quality and safety of pharmaceutical products by controlling the levels of impurities like this compound.

Future Directions and Research Gaps

Exploration of Novel Biological Targets and Therapeutic Applications

The structural characteristics of 4-(4-methoxyphenyl)butan-2-amine, particularly its amine group and methoxyphenyl moiety, make it a compelling candidate for interacting with various biological systems. vulcanchem.com While its effects on neurotransmitter receptors are an area of interest, future investigations will broaden the scope to identify novel biological targets. This includes exploring its potential interactions with a wider array of receptors, enzymes, and ion channels.

The potential therapeutic applications are vast and varied. Given its structural resemblance to some psychoactive compounds, research into its effects on the central nervous system will likely continue, focusing on conditions like depression, anxiety, and neurodegenerative diseases. Beyond neurology, researchers are also considering its potential in areas such as inflammation and metabolic disorders. The structural analog 4-(phenylsulfanyl)butan-2-one has shown anti-inflammatory properties, suggesting that derivatives of this compound could be developed as anti-inflammatory agents. mdpi.com Furthermore, the core structure could be modified to create new classes of tubulin polymerization inhibitors, a strategy that has proven effective in cancer therapy. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The current synthesis of this compound and its precursor, 4-(4-methoxyphenyl)-2-butanone, often relies on traditional methods that can be time-consuming and generate significant waste. google.com Future research will focus on developing more efficient and environmentally friendly synthetic routes.

Key areas of development include:

Flow Chemistry: The use of continuous flow reactors offers significant advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. vulcanchem.com This approach can lead to higher yields and purity while minimizing solvent usage and waste.

Biocatalysis: Employing enzymes as catalysts in the synthesis can offer high selectivity and milder reaction conditions, contributing to a greener chemical process.

Novel Catalysts: The development of new solid acid catalysts, such as modified clays, presents an eco-friendly alternative to traditional hazardous catalysts like sulfuric acid and hydrochloric acid. google.com

These advancements will not only make the production of this compound more sustainable but also more cost-effective, facilitating its broader use in research and potential commercial applications.

Integration of Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. researchgate.netulster.ac.uk For this compound, these techniques can be used to:

Predict Biological Activity: By simulating the interaction of the molecule with various biological targets, researchers can predict its potential therapeutic effects and prioritize experimental studies.

Optimize Molecular Structure: Computational models can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Understand Structure-Activity Relationships: These models can provide insights into how the different parts of the molecule contribute to its biological activity, aiding in the rational design of new compounds. vulcanchem.com

The integration of these in silico methods will accelerate the research and development process, reducing the time and cost associated with bringing a new therapeutic agent to market.

Comprehensive Preclinical Characterization of Lead Candidates

Once promising derivatives of this compound have been identified through screening and computational studies, they will need to undergo rigorous preclinical characterization. This involves a series of in vitro and in vivo studies to evaluate their efficacy and safety before they can be considered for human trials.

Key aspects of preclinical characterization include:

Pharmacokinetic Profiling: Determining how the compound is absorbed, distributed, metabolized, and excreted by the body.

Pharmacodynamic Studies: Assessing the biochemical and physiological effects of the compound and its mechanism of action.

Toxicology Studies: Evaluating the potential adverse effects of the compound at different dose levels.

The data generated from these studies will be crucial for establishing a comprehensive safety and efficacy profile for any lead candidates, paving the way for potential clinical development.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(4-Methoxyphenyl)butan-2-amine?

- Methodological Answer : The compound is typically synthesized via reductive amination of 4-(4-Methoxyphenyl)-2-butanone using sodium cyanoborohydride and ammonium acetate in methanol at 50–60°C . Alternative routes involve nucleophilic substitution of halogenated intermediates (e.g., 4-(4-methoxyphenyl)-2-bromobutane) with ammonia under controlled pH (7–9) and reflux conditions . Post-synthesis purification employs column chromatography (silica gel, hexane:ethyl acetate 3:1) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxy protons appear as a singlet at δ 3.8 ppm, aromatic protons as doublets (δ 6.8–7.2 ppm), and amine protons as broad signals (δ 1.5–2.1 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 208.1 ([M+H]⁺) confirms molecular weight.

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹) are diagnostic .

Q. In which biological research areas is this compound utilized?

- Methodological Answer : The compound is a precursor in neuropharmacological studies, particularly for designing dopamine receptor ligands. Its phenethylamine backbone enables competitive binding assays (e.g., with [³H]spiperone) to quantify receptor affinity. Radiolabeled derivatives (e.g., ¹¹C-labeled) are used in PET imaging to study blood-brain barrier permeability .

Advanced Research Questions

Q. What strategies optimize enantiomeric resolution of this compound derivatives?

- Methodological Answer : Chiral resolution via diastereomeric salt formation uses (R)-(−)-mandelic acid (1:1 molar ratio in methanol). Crystallization at −20°C yields enantiopure (>98% ee) salts, followed by basification (NaOH, pH 12) to recover free amine. Analytical validation employs chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10, 1 mL/min) .

Q. How should researchers address conflicting NOESY and X-ray crystallography data in conformational analysis?

- Methodological Answer :

- Perform variable-temperature NMR (−40°C to +60°C) to assess solution-state flexibility.

- Cross-validate with DFT calculations (B3LYP/6-311G**) to model energetically favored conformers.

- Refine crystal structures using SHELXL (hydrogen atom placement, anisotropic displacement parameters) to resolve solid-state discrepancies .

Q. What quality control protocols ensure purity in pharmacological studies?

- Methodological Answer :

- HPLC-DAD : Reversed-phase C18 column (0.1% TFA/ACN gradient) detects impurities like 4-(4-Hydroxyphenyl)butan-2-one (LOD: 0.05%) .

- ICP-MS : Quantifies heavy metal residues (e.g., Pd < 10 ppm in catalytic syntheses).

- Karl Fischer Titration : Monitors water content (<0.2% for hygroscopic batches).

Key Research Findings

- Synthetic Efficiency : Reductive amination achieves 75–85% yield, surpassing nucleophilic substitution (50–60%) .

- Chiral Resolution : Mandelic acid-based resolution outperforms enzymatic methods in scalability .

- Impurity Profile : Batch variability in 4-(4-Hydroxyphenyl)butan-2-one correlates with reaction pH (optimal: pH 7.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。